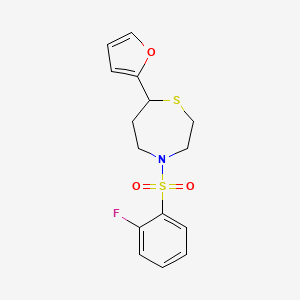
2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of acyl chlorides or anhydrides as an alternative to direct reaction of a carboxylic acid with an amine . The synthesis of imidazole-containing compounds, which are part of the structure of the compound , has been made by glyoxal and ammonia .Molecular Structure Analysis
The compound contains a hexahydroquinazolin-4-yl group, a dimethylamino group, and a p-tolyl group. The p-tolyl group is a functional group related to toluene . Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is also known to be part of the structure .Chemical Reactions Analysis
Tolyl groups, which are part of the compound, are often functionalized into compounds by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions . Imidazole, another part of the compound, shows both acidic and basic properties .Physical And Chemical Properties Analysis
The compound is a solid . Imidazole, a part of the compound, is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antitumor Activity
A study on the synthesis, antitumor activity, and molecular docking of novel 3-benzyl-4(3H)quinazolinone analogues has shown that compounds with structures related to the mentioned chemical have broad-spectrum antitumor activity. These compounds have been found to exhibit significant potency against various cancer cell lines, including CNS, renal, and breast cancer, as well as leukemia, through inhibition of key enzymes like EGFR-TK and B-RAF kinase. This highlights the potential of such compounds in the development of new anticancer therapies (Ibrahim A. Al-Suwaidan et al., 2016).
Antimalarial Activities
Research on new Pyrrolo[3,2-f]Quinazoline-1,3-Diamine Derivatives has identified compounds with potent antimalarial activities. These derivatives, structurally related to the target molecule, have shown high efficacy against Plasmodium falciparum and Plasmodium berghei, suggesting their potential as new antimalarial agents with improved therapeutic indices (J. Guan et al., 2005).
Antimicrobial and Antifungal Agents
Another study on methylene group modifications of N-(Isothiazol-5-yl)phenylacetamides, including synthesis and insecticidal activity, demonstrated that derivatives with similar structural features possess broad-spectrum insecticidal properties, including against root-knot nematode. This suggests potential applications in developing new antimicrobial and antifungal agents (J. G. Samaritoni et al., 1999).
properties
IUPAC Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2S/c1-16-9-11-17(12-10-16)23-20(27)15-29-21-18-7-4-5-8-19(18)26(22(28)24-21)14-6-13-25(2)3/h9-12H,4-8,13-15H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMXDLRMEMYSAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(azetidine-1-carbonyl)-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enenitrile](/img/structure/B2605336.png)
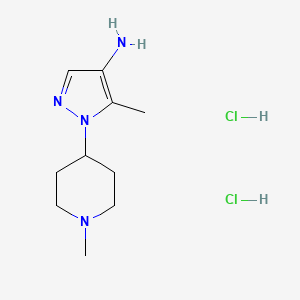
![N-(3-bromophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2605340.png)
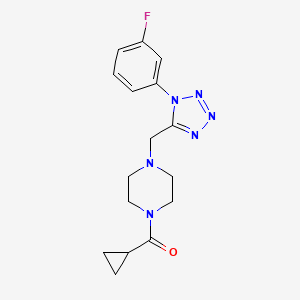
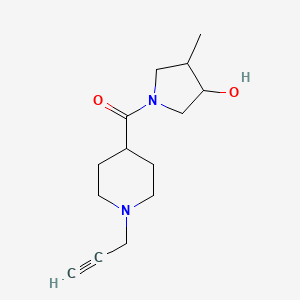
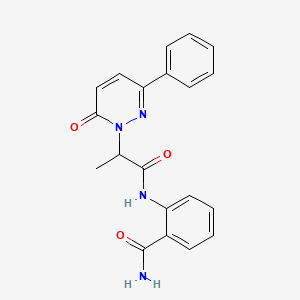
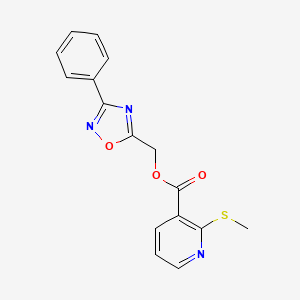
![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Propenamide](/img/structure/B2605345.png)
![(1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride](/img/structure/B2605347.png)
![4-[(3-Methylbutanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride](/img/structure/B2605349.png)
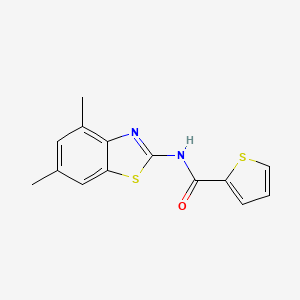
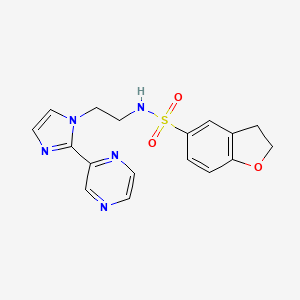
![2-(2-Oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2605356.png)
